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Compound of Interest

Compound Name: LEPTIN, HUMAN

Cat. No.: B1171275 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The leptin receptor (LEPR), also known as OB-R, is a single-transmembrane

domain receptor of the class I cytokine receptor family. Its ligand, leptin, is a key regulator of

energy homeostasis, neuroendocrine function, and metabolism. Dysregulation of the leptin-

LEPR axis is implicated in obesity, diabetes, and other metabolic disorders. Consequently,

accurate detection and quantification of LEPR expression in various tissues are crucial for both

basic research and the development of novel therapeutics. These application notes provide an

overview and detailed protocols for several common methods used to detect LEPR expression.

Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique for visualizing the localization of LEPR within

the cellular and tissue context. It allows for the identification of specific cell types expressing

the receptor.

Data Presentation:

Table 1: LEPR Expression in Various Tissues Detected by IHC
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Tissue Species
Cellular
Localization

Antibody Used Reference

Hypothalamus Mouse

Neuronal cell

bodies and

processes

Rabbit anti-LEPR

Adipose Tissue Human
Adipocyte

membrane
Goat anti-LEPR

Liver Rat

Hepatocyte

cytoplasm and

membrane

Mouse

monoclonal anti-

LEPR

Pancreatic Islets Human
Beta-cell

membrane
Rabbit anti-LEPR

Experimental Protocol: Immunohistochemistry for LEPR

Tissue Preparation:

Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

Dehydrate the tissue through a series of graded ethanol solutions.

Clear the tissue with xylene and embed in paraffin wax.

Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.

Antigen Retrieval:

Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and

heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Immunostaining:
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Wash sections with phosphate-buffered saline (PBS).

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15

minutes.

Wash with PBS.

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for

1 hour.

Incubate with a primary antibody against LEPR (diluted in blocking buffer) overnight at

4°C.

Wash with PBS.

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

Wash with PBS.

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

Wash with PBS.

Develop the signal with a chromogen such as diaminobenzidine (DAB) until the desired

stain intensity is reached.

Wash with distilled water.

Counterstaining and Mounting:

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate, clear, and mount with a permanent mounting medium.

Visualization:
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Caption: Immunohistochemistry (IHC) workflow for LEPR detection.
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Western Blotting
Western blotting is used to detect and quantify the total amount of LEPR protein in a tissue

homogenate. It is particularly useful for determining the relative expression levels between

different samples.

Data Presentation:

Table 2: Relative LEPR Protein Expression by Western Blot

Tissue Species

Relative
Expression
Level (vs.
Hypothalamus
)

Molecular
Weight
Detected (kDa)

Reference

Hypothalamus Rat 1.00 ~130

Liver Rat 0.45 ~130, ~90

Adipose Tissue Mouse 0.62 ~130

Skeletal Muscle Human 0.30 ~130

Experimental Protocol: Western Blotting for LEPR

Protein Extraction:

Homogenize fresh or frozen tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

Collect the supernatant containing the total protein lysate.

Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE:
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5

minutes.

Load the samples onto an 8-10% SDS-polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at

100V for 1-2 hours or overnight at 30V at 4°C.

Immunodetection:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against LEPR (diluted in blocking buffer)

overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Signal Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using an imaging system or X-ray film.

Quantify band intensities using densitometry software and normalize to a loading control

(e.g., β-actin or GAPDH).

Visualization:
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Caption: Western Blotting workflow for LEPR protein detection.
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Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying LEPR mRNA expression levels in tissues.

It is often used to study the regulation of LEPR gene expression.

Data Presentation:

Table 3: Relative LEPR mRNA Expression by RT-qPCR

Tissue Species
Fold Change
(vs. Adipose
Tissue)

Reference
Gene(s)

Reference

Hypothalamus Mouse 15.2 GAPDH, β-actin

Liver Mouse 3.5 GAPDH, β-actin

Adipose Tissue Mouse 1.0 GAPDH, β-actin

Skeletal Muscle Mouse 0.8 GAPDH, β-actin

Experimental Protocol: RT-qPCR for LEPR mRNA

RNA Extraction:

Homogenize fresh or frozen tissue in a lysis buffer (e.g., TRIzol).

Extract total RNA using a phenol-chloroform extraction method or a commercial RNA

isolation kit.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

Reverse Transcription:

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.
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qPCR:

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for

LEPR and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye

(e.g., SYBR Green) or a probe-based master mix.

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling

protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and

extension).

Generate a melt curve at the end of the run to verify the specificity of the amplified

product.

Data Analysis:

Determine the cycle threshold (Ct) values for both LEPR and the reference gene.

Calculate the relative expression of LEPR mRNA using the ΔΔCt method.

Visualization:
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Caption: RT-qPCR workflow for LEPR mRNA quantification.

In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of LEPR mRNA expression within the

morphological context of the tissue, providing spatial information about gene expression.

Experimental Protocol: In Situ Hybridization for LEPR mRNA

Probe Preparation:

Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) corresponding to

the LEPR mRNA sequence.

Synthesize a sense probe as a negative control.
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Tissue Preparation:

Prepare frozen or paraffin-embedded tissue sections as described for IHC.

Hybridization:

Pretreat sections to permeabilize the tissue and reduce non-specific binding.

Hybridize the sections with the labeled probe overnight in a humidified chamber at an

appropriate temperature (e.g., 65°C).

Washing and Detection:

Perform stringent washes to remove unbound probe.

Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline

phosphatase).

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP).

Visualization:

Counterstain if desired and mount the slides.

Visualize the signal under a microscope.

Leptin Receptor Signaling Pathway
The binding of leptin to LEPR activates the Janus kinase 2 (JAK2)-signal transducer and

activator of transcription 3 (STAT3) pathway, which is the primary signaling cascade for leptin's

effects on energy balance.

Visualization:
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Caption: The JAK2-STAT3 signaling pathway activated by leptin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1171275?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes: Methods for Detecting Leptin
Receptor (LEPR) Expression in Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171275#methods-for-detecting-leptin-receptor-
expression-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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